molecular formula C13H17NO2 B1465045 Methyl 3-(pyrrolidin-1-ylmethyl)benzoate CAS No. 321198-22-5

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate

Cat. No.: B1465045
CAS No.: 321198-22-5
M. Wt: 219.28 g/mol
InChI Key: CIEZKBUYAMSZBS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic structures containing multiple functional groups. The compound is officially designated as this compound, reflecting its hierarchical structural components. The base structure consists of a benzoate ester, where the carboxylic acid functionality has been methylated to form the methyl ester. The pyrrolidine substituent is attached to the meta position of the benzene ring through a methylene linking group.

Several alternative naming conventions exist for this compound, including the systematic name "methyl 3-[(pyrrolidin-1-yl)methyl]benzoate" which emphasizes the methylene bridge connection. The compound is also referenced in chemical databases under the designation "3-pyrrolidin-1-ylmethyl benzoic acid methyl ester," which describes the structure from a functional group perspective. The Chemical Abstracts Service has assigned the registry number 321198-22-5 to this specific structural isomer.

The molecular formula C13H17NO2 indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound exhibits a molecular weight of 219.28 grams per mole, placing it within the range typical for substituted benzoate derivatives used in pharmaceutical applications. The Simplified Molecular Input Line Entry System representation COC(=O)C1=CC=CC(=C1)CN2CCCC2 provides a linear notation that unambiguously describes the connectivity pattern.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds and the saturated pyrrolidine ring system. The benzene ring maintains its characteristic planar geometry with bond angles approaching 120 degrees, consistent with sp2 hybridization of the aromatic carbon atoms. The methyl ester group adopts a nearly coplanar configuration with the aromatic ring, minimizing steric interactions while maximizing conjugative stabilization.

The pyrrolidine ring system presents a more complex conformational landscape, as five-membered saturated rings typically exhibit puckering to relieve ring strain. The pyrrolidine moiety can adopt envelope and half-chair conformations, with rapid interconversion between these states at room temperature. The methylene bridge connecting the pyrrolidine to the aromatic system introduces additional conformational degrees of freedom, allowing for rotation about both the benzylic carbon-aromatic carbon bond and the benzylic carbon-nitrogen bond.

Computational studies and spectroscopic analyses suggest that the compound exists as a mixture of conformers in solution, with the population distribution dependent on solvent polarity and temperature. The nitrogen atom in the pyrrolidine ring can participate in weak intramolecular interactions with the aromatic system, potentially stabilizing certain conformational states. The methyl ester functionality provides additional sites for intermolecular hydrogen bonding and dipole-dipole interactions, influencing both solid-state packing and solution-phase behavior.

The InChI key CIEZKBUYAMSZBS-UHFFFAOYSA-N provides a unique identifier that encodes the complete connectivity information while remaining independent of conformational variations. This standardized representation facilitates database searches and computational modeling studies that require precise structural identification.

Crystallographic Data and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound was not directly available in the current literature, related pyrrolidine-containing benzoate derivatives have been extensively characterized using crystallographic methods. Studies of structurally analogous compounds provide valuable insights into the solid-state behavior and molecular packing patterns expected for this class of molecules.

The crystallographic analysis of related phenyl(pyrrolidin-1-yl)methanone derivatives has revealed important structural features that are likely applicable to this compound. These studies demonstrate that pyrrolidine-containing aromatic compounds typically exhibit well-defined hydrogen bonding networks in the solid state, with the nitrogen atom serving as both a hydrogen bond acceptor and a weak donor through carbon-hydrogen interactions.

X-ray crystallographic investigations of similar benzoate esters have shown that the ester functionality adopts a nearly planar configuration with the aromatic ring, with typical carbon-oxygen-carbon bond angles ranging from 116 to 120 degrees. The methyl group of the ester typically exhibits rotational disorder in the crystal lattice, consistent with the relatively low barrier to rotation about the oxygen-carbon single bond.

The packing arrangements observed in related structures suggest that this compound would likely form layered structures in the solid state, with aromatic rings participating in π-π stacking interactions and the pyrrolidine rings engaging in van der Waals contacts. The methylene bridge provides additional flexibility that can accommodate various packing motifs while maintaining overall crystal stability.

Comparative Structural Analysis with Analogous Benzoate Derivatives

A comprehensive comparison of this compound with structurally related compounds reveals important structure-property relationships within the benzoate derivative family. The compound shares significant structural similarity with methyl 3-(pyrrolidin-1-yl)benzoate, which lacks the methylene bridge and features direct attachment of the pyrrolidine to the aromatic ring. This structural variation has profound implications for both chemical reactivity and biological activity.

The molecular weight comparison shows that this compound (219.28 g/mol) is fourteen mass units heavier than its directly-linked analog methyl 3-(pyrrolidin-1-yl)benzoate (205.25 g/mol), reflecting the additional methylene group. This seemingly minor structural difference significantly affects the conformational flexibility and potential binding interactions of the molecule.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
This compound C13H17NO2 219.28 321198-22-5 Methylene bridge
Methyl 3-(pyrrolidin-1-yl)benzoate C12H15NO2 205.25 186086-71-5 Direct attachment
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate C14H19NO3 249.30 193964-75-9 Additional methoxy group
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate C13H17NO2 219.28 160598-45-8 Para substitution

The positional isomer methyl 4-(pyrrolidin-1-ylmethyl)benzoate provides an interesting comparison, as it shares the identical molecular formula and weight but differs in the position of substitution on the aromatic ring. The para-substituted analog typically exhibits different electronic properties due to the altered conjugation pattern between the electron-donating pyrrolidine system and the electron-withdrawing ester functionality.

The addition of a methoxy group, as seen in methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, increases both the molecular weight and the electronic complexity of the system. This derivative demonstrates how additional substituents can fine-tune the physicochemical properties while maintaining the core structural framework. The presence of both electron-donating and electron-withdrawing groups creates a more complex electronic environment that can influence both chemical reactivity and biological interactions.

Studies of related HIV-1 protease inhibitors containing pyrrolidine-benzoate structural motifs have demonstrated the importance of the methylene bridge in determining binding affinity and selectivity. These investigations revealed that the flexible linker allows for optimal positioning of the pyrrolidine ring within the enzyme active site, highlighting the significance of conformational dynamics in structure-based drug design.

Properties

IUPAC Name

methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEZKBUYAMSZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700206
Record name Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321198-22-5
Record name Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Methyl 3-(bromomethyl)benzoate with Pyrrolidine

  • Reaction Scheme:

    $$
    \text{Methyl 3-(bromomethyl)benzoate} + \text{Pyrrolidine} \xrightarrow[\text{80°C, 20 h}]{\text{K}2\text{CO}3, \text{NaI}, \text{CH}_3\text{CN}} \text{Methyl 3-(pyrrolidin-1-ylmethyl)benzoate}
    $$

  • Conditions:

    • Solvent: Acetonitrile (CH3CN)
    • Base: Potassium carbonate (K2CO3)
    • Catalyst/Promoter: Sodium iodide (NaI)
    • Temperature: 80°C
    • Time: 20 hours
  • Yield: Up to 99% reported under optimized conditions.

  • Mechanism: The reaction proceeds via nucleophilic substitution (SN2) where the pyrrolidine nitrogen attacks the bromomethyl group, displacing bromide and forming the pyrrolidinylmethyl substituent on the aromatic ring.

  • Reference: Dolensky et al., Pharmaceuticals, 2021

Alternative Synthetic Approaches

While the direct alkylation of methyl 3-(bromomethyl)benzoate is the most straightforward and efficient, other potential routes exist, though less commonly applied or more complex.

From 3-Halobenzoate Precursors via Catalytic Amination

  • Description: Methyl 3-bromobenzoate or methyl 3-chlorobenzoate can be converted to the target compound via palladium- or copper-catalyzed Buchwald-Hartwig or Ullmann-type amination reactions with pyrrolidine.

  • Reaction Conditions:

    • Catalysts: Pd or Cu complexes
    • Solvents: Polar aprotic solvents like DMF or NMP
    • Elevated temperatures (often >100°C)
  • Advantages: Direct amination at the aromatic ring position; however, this requires transition metal catalysts and more rigorous conditions.

  • Note: This method is more common for aromatic amines rather than the methylene-linked pyrrolidine substitution, so it is less typical for this compound.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Alkylation of methyl 3-(bromomethyl)benzoate with pyrrolidine Methyl 3-(bromomethyl)benzoate Pyrrolidine, K2CO3, NaI, CH3CN, 80°C, 20 h 99 High yield, straightforward Requires bromomethyl precursor
Catalytic amination of methyl 3-halobenzoate Methyl 3-bromobenzoate or 3-chlorobenzoate Pd or Cu catalyst, DMF/NMP, elevated temp Moderate Direct amination, no halomethyl needed Requires expensive catalysts, harsh conditions
Multi-step via 3-nitro or 3-aminobenzoate Methyl 3-nitrobenzoate or 3-aminobenzoate Reduction, alkylation, cyclization steps Variable Flexibility in modifications Multi-step, lower overall yield

Detailed Research Findings and Notes

  • The alkylation method using potassium carbonate and sodium iodide in acetonitrile is the most documented and efficient route, achieving near-quantitative yields.

  • Sodium iodide acts as a halide exchange catalyst, converting bromide to iodide in situ, which is a better leaving group, enhancing the nucleophilic substitution rate.

  • The reaction temperature of 80°C and prolonged reaction time (20 hours) ensure complete conversion.

  • Purification typically involves standard organic workup and chromatographic techniques.

  • The compound’s stability under these conditions and lack of side reactions contribute to the high yield.

  • Alternative methods involving catalytic amination require specialized catalysts and harsher conditions, making them less practical for routine synthesis.

  • Multi-step syntheses from nitro or amino precursors are more complex and are generally reserved for analog development or when starting materials are limited.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation: Converts to corresponding carboxylic acids or ketones.
  • Reduction: Transforms the ester group into an alcohol.
  • Substitution: Engages in electrophilic substitution reactions on the benzene ring.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
Oxidation3-(pyrrolidin-1-ylmethyl)benzoic acidKMnO4, CrO3
Reduction3-(pyrrolidin-1-ylmethyl)benzyl alcoholLiAlH4, NaBH4
SubstitutionVarious substituted derivativesAlCl3 (for Friedel-Crafts reactions)

Biology

Research into the biological activities of this compound has identified potential antimicrobial and antiviral properties. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in pharmacological applications.

Medicine

In medicinal chemistry, this compound is being studied for its potential role in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting various diseases.

Industry

This compound is applied in the production of specialty chemicals and materials. Its versatility in chemical synthesis makes it valuable for creating various industrial products.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development
Research focused on modifying the ester group of this compound led to derivatives with enhanced bioactivity against specific cancer cell lines. This highlights its utility in designing targeted therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • Methyl 4-(pyrrolidin-1-ylmethyl)benzoate (para-substituted analog):
    • Structural Difference : Pyrrolidine-methyl group at the para position.
    • Implications :
  • Altered electronic effects due to substituent position.
  • In a study, the para isomer served as a precursor to N-Hydroxy-4-(pyrrolidin-1-ylmethyl)benzamide, a histone deacetylase inhibitor, suggesting pharmacological relevance .
    • Synthetic Yield : Reported at 50% for the intermediate ester, comparable to meta-substituted analogs .

Ester Group Variations

  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Structural Difference: Ethyl ester (vs. methyl) and pyridazine-phenethylamino substituent. Implications:
  • The pyridazine ring introduces aromatic nitrogen atoms, which may engage in hydrogen bonding or π-π interactions, altering target affinity .

Substituent Heterogeneity

  • Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate :
    • Structural Difference : 6-Bromoindole substituent instead of pyrrolidine.
    • Implications :
  • The bromine atom may enhance electrophilic reactivity, impacting stability or metabolic pathways .

Hybrid Substituted Analogs

  • Implications:
  • The methyl group increases steric hindrance, possibly reducing rotational freedom of the benzoate ester.
  • Direct pyrrolidine attachment (without a methylene spacer) may restrict conformational flexibility, affecting binding to biological targets .

Physicochemical and Pharmacokinetic Properties

Property Methyl 3-(pyrrolidin-1-ylmethyl)benzoate Methyl 4-(pyrrolidin-1-ylmethyl)benzoate Ethyl I-6230
Molecular Weight ~249.3 g/mol ~249.3 g/mol ~353.4 g/mol
logP (Predicted) ~2.1 (moderate lipophilicity) ~2.1 ~3.5 (higher due to ethyl/aryl)
Key Functional Groups Methyl ester, pyrrolidine-methylene Methyl ester, pyrrolidine-methylene (para) Ethyl ester, pyridazine-phenethyl
Synthetic Yield ~50% (analogous to ) 50% Not reported

Biological Activity

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a pyrrolidine ring. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it exhibits properties typical of both esters and nitrogen-containing heterocycles. The presence of the pyrrolidine ring may contribute to its biological activities through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound.

In Vitro Studies

  • Bacterial Inhibition : In vitro tests demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong effectiveness against these pathogens .
  • Fungal Activity : Some derivatives also showed antifungal properties, although specific data on this compound's antifungal effects remain limited.

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is often mediated through the modulation of key signaling pathways involved in cell proliferation .
  • Cytotoxicity Studies : Research indicates that certain analogs exhibit cytotoxic effects in human cancer cell lines, suggesting that this compound may have similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

Compound StructureBiological ActivityNotes
This compoundAntibacterial, AnticancerEffective against Gram-positive bacteria; potential cytotoxicity in cancer cells
Related Pyrrolidine DerivativesVariableActivity often depends on substituents on the pyrrolidine ring

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives:

  • Case Study on Antibacterial Activity : A study evaluated various pyrrolidine derivatives' antibacterial properties, establishing a correlation between structural modifications and enhanced bioactivity. This compound's structural features were found to be pivotal in achieving high antibacterial efficacy against E. coli and S. aureus .
  • Case Study on Anticancer Effects : Another investigation focused on the anticancer effects of similar compounds, demonstrating significant cytotoxicity in breast cancer cell lines, attributed to their ability to induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, and how can reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-pyrrolidin-1-yl-benzaldehydes are synthesized by reacting fluorobenzaldehyde derivatives with pyrrolidine in DMF under reflux with potassium carbonate as a base . Microwave-assisted synthesis (e.g., 150°C for 20 hours) may improve reaction efficiency. Post-synthesis purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography is recommended to isolate the product . Monitor reaction progress using TLC and confirm purity via HPLC (e.g., C18 columns with UV detection) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the methyl benzoate moiety and pyrrolidine substitution pattern. For example, aromatic protons in similar compounds resonate at δ 7.2–7.6 ppm, while pyrrolidine protons appear at δ 1.9–3.3 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]+^+ for C14H19NO2C_{14}H_{19}NO_2: 234.1489).
  • X-ray Crystallography : For crystalline derivatives, use SHELX programs for structure refinement .

Q. What purification strategies are effective for removing common byproducts in the synthesis of this compound?

  • Methodological Answer : Byproducts such as unreacted starting materials or oligomers can be removed via:

  • Recrystallization : Use solvents like ethanol or toluene to isolate high-purity crystals.
  • Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).
  • Acid-Base Extraction : Utilize the compound’s basicity (from pyrrolidine) for selective separation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?

  • Methodological Answer : The pyrrolidine group’s electron-donating nature enhances aromatic ring reactivity for electrophilic substitution. Steric hindrance at the 3-position may direct reactions to the 4- or 5-positions. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimental validation via Suzuki coupling or nitration reactions is recommended .

Q. What computational methods are suitable for studying the conformational flexibility of this compound in drug design?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or DMSO) to assess pyrrolidine ring puckering and ester group orientation.
  • Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
  • QM/MM Calculations : Investigate transition states for reactions involving the benzoate ester .

Q. How can analytical methods resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Isotopic Labeling : Use deuterated solvents or 15N^{15}N-labeled pyrrolidine to clarify ambiguous peaks .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 3-[(6-bromoindol-1-yl)methyl]benzoate) .

Q. What are the key considerations for designing bioactivity assays involving this compound?

  • Methodological Answer :

  • Solubility Optimization : Use co-solvents like DMSO (<5% v/v) to maintain compound stability in aqueous buffers.
  • Metabolic Stability : Assess susceptibility to esterase hydrolysis via LC-MS analysis of incubated samples (e.g., with liver microsomes).
  • Toxicity Screening : Perform MTT assays on cell lines (e.g., HEK293 or HepG2) to evaluate cytotoxicity .

Handling and Stability

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid ester hydrolysis or oxidation. Monitor stability via periodic HPLC analysis (e.g., using C18 columns with 0.1% TFA in acetonitrile/water) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Methyl 3-(pyrrolidin-1-ylmethyl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.